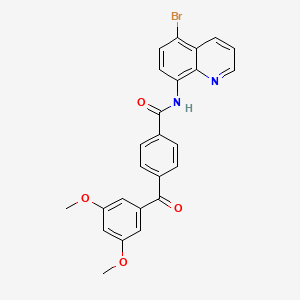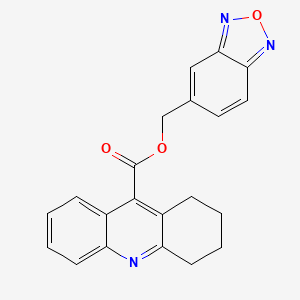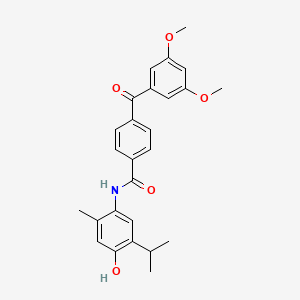
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide
Descripción general
Descripción
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, also known as BQ788, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the endothelin B (ETB) receptor, which is a G protein-coupled receptor that plays a crucial role in regulating blood pressure, vascular tone, and fluid homeostasis.
Mecanismo De Acción
The ETB receptor is a G protein-coupled receptor that is activated by the endothelins, a family of vasoactive peptides that are involved in regulating vascular tone, blood pressure, and fluid homeostasis. The ETB receptor is expressed in various tissues, including the endothelium, smooth muscle, and kidney. Activation of the ETB receptor by endothelins leads to the release of nitric oxide and prostacyclin, which promote vasodilation and inhibit platelet aggregation.
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide acts as a competitive antagonist of the ETB receptor, binding to the receptor and preventing the binding of endothelins. This inhibition of ETB receptor activation by this compound leads to a decrease in the release of nitric oxide and prostacyclin, which results in vasoconstriction and increased platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Vasoconstriction: this compound inhibits the vasodilatory effects of endothelins, leading to vasoconstriction and increased blood pressure.
2. Platelet aggregation: this compound promotes platelet aggregation by inhibiting the release of nitric oxide and prostacyclin, which are potent inhibitors of platelet aggregation.
3. Renal function: this compound has been shown to affect renal function by inhibiting the release of nitric oxide and prostacyclin, which are important regulators of renal blood flow and sodium excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective antagonist of the ETB receptor, which makes it a valuable tool for investigating the functions of the ETB receptor in various biological systems.
2. Potency: this compound is a potent antagonist of the ETB receptor, with an IC50 value in the nanomolar range.
3. Availability: this compound is commercially available from several chemical suppliers, making it easily accessible for research purposes.
Limitations:
1. Specificity: this compound is specific to the ETB receptor and has no significant activity against other endothelin receptors, which limits its use in studying the functions of other endothelin receptors.
2. Side effects: this compound has been shown to have some side effects, including increased blood pressure and platelet aggregation, which may affect the interpretation of experimental results.
3. Cost: this compound is relatively expensive compared to other research chemicals, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, including:
1. Role of ETB receptor in cancer: Recent studies have suggested that the ETB receptor may play a role in cancer progression and metastasis. Further research is needed to investigate the potential of this compound as a therapeutic agent in cancer treatment.
2. ETB receptor in cardiovascular disease: The ETB receptor has been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Further research is needed to investigate the potential of this compound as a therapeutic agent in these conditions.
3. ETB receptor in kidney disease: The ETB receptor plays an important role in regulating renal function, and its dysfunction has been implicated in the pathogenesis of various kidney diseases. Further research is needed to investigate the potential of this compound as a therapeutic agent in kidney disease.
Conclusion:
This compound is a potent and selective antagonist of the ETB receptor that has been widely used in scientific research to investigate the functions of the ETB receptor in various biological systems. It has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in cancer, cardiovascular disease, and kidney disease.
Aplicaciones Científicas De Investigación
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has been extensively used in scientific research to study the physiological and pathological roles of the ETB receptor. It has been shown to be a potent and selective antagonist of the ETB receptor, with no significant activity against other endothelin receptors. This specificity makes this compound a valuable tool for investigating the functions of the ETB receptor in various biological systems.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O4/c1-31-18-12-17(13-19(14-18)32-2)24(29)15-5-7-16(8-6-15)25(30)28-22-10-9-21(26)20-4-3-11-27-23(20)22/h3-14H,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLRCFXLWPGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3557597.png)
![4-[(8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B3557608.png)

![8-(3-chlorophenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557615.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557621.png)
![methyl 5-bromo-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B3557626.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3557634.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3557643.png)
![N-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B3557649.png)

![ethyl 4-{[(2-chlorobenzoyl)(4-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3557687.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557703.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557710.png)